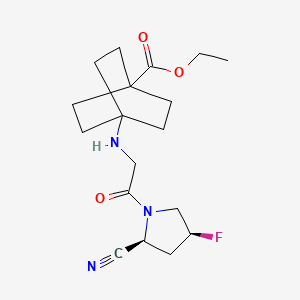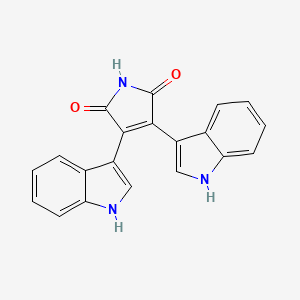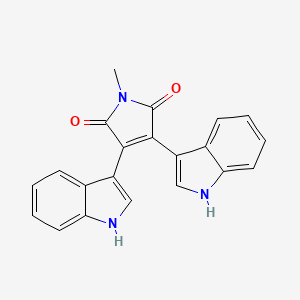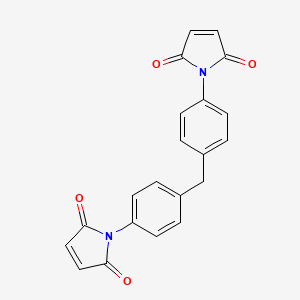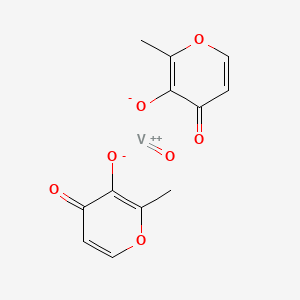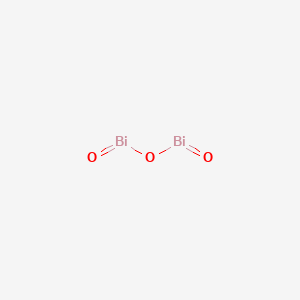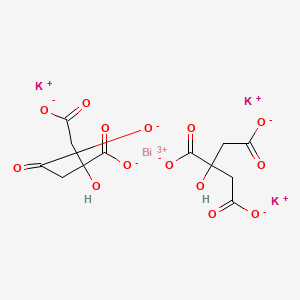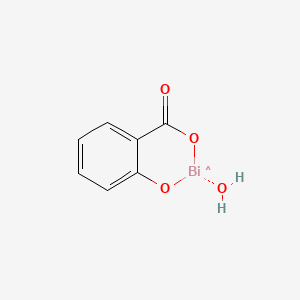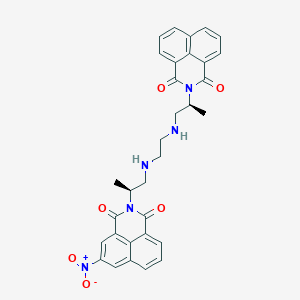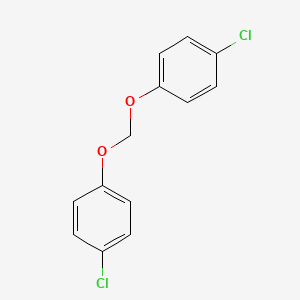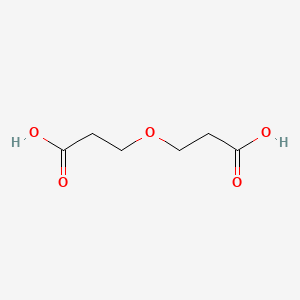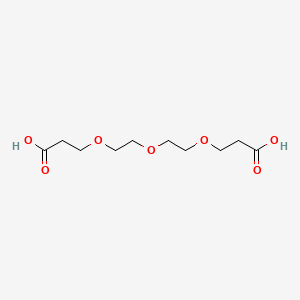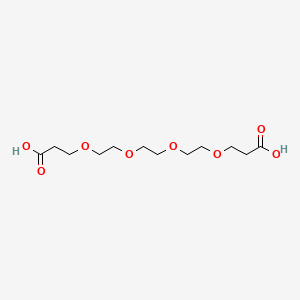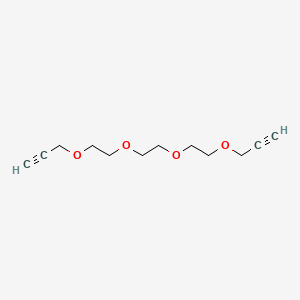
4,7,10,13-Tetraoxahexadeca-1,15-diyne
Vue d'ensemble
Description
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a homobifunctional PEG linker with two propargyl groups . It has a molecular weight of 226.27 .
Molecular Structure Analysis
The molecular formula of 4,7,10,13-Tetraoxahexadeca-1,15-diyne is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .Physical And Chemical Properties Analysis
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Application in Curing Agents for Polymers
The compound 4,7,10,13-Tetraoxahexadeca-1,15-diyne (TOHDY) has been utilized as a curing agent for glycidyl azide polymer (GAP), influencing the thermal and mechanical properties of the resultant films. TOHDY, as a part of polyethylene glycol propargyl ethers, helps in achieving desirable glass transition temperatures and enhances the decomposition temperature and tensile strength of GAP films, indicating potential applications in high-energy solid propellant formulations (Yan et al., 2022).
Inclusion in Complex Chemical Structures
The molecule has been observed in complex chemical synthesis processes. For example, in the preparation and structural analysis of cyclic tetrathiadienes and tetrathiaenynes, similar compounds to 4,7,10,13-Tetraoxahexadeca-1,15-diyne have been utilized, contributing to the understanding of molecular conformations and interactions in such compounds (Staeb et al., 2002).
Role in Polymer Synthesis
This compound plays a role in polymer synthesis, particularly in the generation of specific polymers through controlled reactions. The synthesis and polymerization processes involving derivatives of this compound have been explored, leading to a deeper understanding of the mechanisms and kinetics of polymer formation (Okada et al., 1991).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRQSGRBGBTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474603 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
CAS RN |
126422-58-0 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



